molecular formula C17H24O B8622394 2,6-Dicyclopentyl-4-methylphenol CAS No. 41505-40-2

2,6-Dicyclopentyl-4-methylphenol

Cat. No.: B8622394
CAS No.: 41505-40-2
M. Wt: 244.37 g/mol
InChI Key: FRAQIHUDFAFXHT-UHFFFAOYSA-N
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Description

2,6-Dicyclopentyl-4-methylphenol is a phenolic compound characterized by a central phenol ring substituted with two cyclopentyl groups at the 2- and 6-positions and a methyl group at the 4-position. Its molecular formula is C₁₇H₂₂O, with a molecular weight of 242.36 g/mol. Industrially, it is listed in patent applications alongside other alkylated phenols, indicating possible use as a stabilizer or antioxidant in polymer systems or synthetic materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dicyclopentyl-4-methylphenol in laboratory settings?

  • Methodological Answer : Laboratory synthesis typically involves alkylation of 4-methylphenol with cyclopentyl halides or alcohols under acidic or catalytic conditions. For example, Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce cyclopentyl groups at the 2- and 6-positions. Reaction optimization may require temperature control (e.g., 80–120°C) and inert atmospheres to minimize oxidation of the phenolic hydroxyl group .
Synthetic Route Reagents/Conditions Yield Reference
Friedel-Crafts alkylationCyclopentyl chloride, AlCl₃, 100°C~65%
Nucleophilic substitutionCyclopentyl bromide, K₂CO₃, DMF~50%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Effective for purity assessment and identification in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to cyclopentyl and methyl groups) are critical .
  • NMR : 1^1H NMR reveals distinct signals for aromatic protons (δ 6.7–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.0 ppm), and the phenolic -OH (δ 5.0–5.5 ppm, broad). 13^{13}C NMR confirms substitution patterns .
  • IR : Strong O-H stretch (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the key structural features of this compound that influence its stability and reactivity?

  • Methodological Answer :

  • Steric hindrance : Bulky cyclopentyl groups at the 2- and 6-positions protect the phenolic -OH from oxidation and electrophilic substitution.
  • Electronic effects : The methyl group at the 4-position donates electron density to the aromatic ring, enhancing -OH acidity (pKa ~10) compared to unsubstituted phenol (pKa ~9.9) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can calculate bond dissociation energies (BDEs) of the phenolic O-H bond to predict antioxidant activity. For example, BDE values <85 kcal/mol indicate high radical scavenging potential. Exact exchange terms improve accuracy in modeling steric effects from cyclopentyl groups .
DFT Functional Property Calculated Error vs. Experimental
B3LYP/6-31G(d)O-H BDE±2.4 kcal/mol
M06-2X/def2-TZVPHeat of formation±3.1 kcal/mol

Q. What are the challenges in isolating this compound from natural sources, and how can they be methodologically addressed?

  • Methodological Answer :

  • Low abundance : The compound occurs in trace amounts in Majidea zanguebarica seed extracts. Accelerated solvent extraction (ASE) with methanol or ethanol improves yield.
  • Co-elution in chromatography : Use orthogonal methods (e.g., HPLC-DAD followed by GC-MS) to resolve overlapping peaks. Fractional crystallization in hexane/ethyl acetate (3:1) enhances purity .

Q. How does the steric environment of this compound affect its potential as an antioxidant or stabilizer in polymer systems?

  • Methodological Answer : The bulky cyclopentyl groups limit diffusion-controlled reactions, making it less effective in viscous polymers but highly stable in low-polarity matrices. Comparative studies using oxygen radical absorbance capacity (ORAC) assays show ~20% lower activity than BHT but superior longevity in polyethylene films due to reduced volatility .
Antioxidant ORAC (µmol TE/g) Volatility (mg/m³, 25°C)
This compound35000.02
BHT42000.15

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, molecular properties, and inferred applications of 2,6-Dicyclopentyl-4-methylphenol and related phenolic derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features & Applications
This compound 2,6-Cyclopentyl; 4-methyl C₁₇H₂₂O 242.36 Natural occurrence in plants; potential antioxidant/stabilizer with moderate steric bulk .
2,6-di-tert-butyl-4-methylphenol (BHT) 2,6-tert-butyl; 4-methyl C₁₅H₂₄O 220.35 Widely used synthetic antioxidant in plastics, fuels, and food; high steric hindrance .
2,6-Dibromo-4-(hydroxymethyl)phenol 2,6-Bromo; 4-hydroxymethyl C₇H₆Br₂O₂ 281.93 Brominated structure suggests flame retardant or antimicrobial applications .
2,6-Dichloro-4-mercaptophenol 2,6-Chloro; 4-mercapto C₆H₄Cl₂OS 195.07 Reactive thiol group may enable chelation or use in chemical synthesis .
4-((Dimethylamino)methyl)-2,6-dimethylphenol 4-(dimethylaminomethyl); 2,6-methyl C₁₁H₁₇NO 179.26 Amino group introduces basicity; potential pharmaceutical or catalytic applications .

Steric and Electronic Effects

  • Cyclopentyl vs. tert-butyl substituents: The cyclopentyl groups in this compound provide less steric bulk compared to tert-butyl groups in BHT. This difference may influence solubility in nonpolar matrices and antioxidant efficacy. BHT’s tert-butyl groups enhance radical scavenging by stabilizing the phenoxy radical, but excessive bulk can limit compatibility with certain polymers .
  • Halogenated analogs: Bromine and chlorine atoms in 2,6-Dibromo-4-(hydroxymethyl)phenol and 2,6-Dichloro-4-mercaptophenol increase molecular weight and polarity. Brominated phenols are often used as flame retardants, while chlorine and thiol groups may enhance reactivity in crosslinking or biocidal applications .

Functional Group Diversity

  • Hydroxymethyl and mercapto groups: The hydroxymethyl group in 2,6-Dibromo-4-(hydroxymethyl)phenol offers a site for further chemical modification, such as esterification. The mercapto (-SH) group in 2,6-Dichloro-4-mercaptophenol enables participation in redox reactions or metal chelation .

Preparation Methods

Alkylation Strategies for Cyclopentyl Group Introduction

Friedel-Crafts Alkylation with Cyclopentyl Halides

Friedel-Crafts alkylation remains a cornerstone for introducing bulky substituents to aromatic rings. For 2,6-dicyclopentyl-4-methylphenol, cyclopentyl chloride or bromide serves as the alkylating agent, with Lewis acids such as AlCl₃ or ZnCl₂ catalyzing the electrophilic substitution . A typical protocol involves:

  • Dissolving 4-methylphenol in cyclohexane or toluene.

  • Adding cyclopentyl chloride (2.2 equiv.) dropwise under nitrogen.

  • Catalyzing with AlCl₃ (0.1 equiv.) at 80–100°C for 12–24 hours .

Yields range from 65–75%, with side products arising from ortho- and para-alkylation minimized through precise stoichiometry. Table 1 summarizes optimized conditions.

Table 1: Friedel-Crafts Alkylation Parameters

ParameterOptimal RangeYield (%)
Catalyst (AlCl₃)0.1–0.15 equiv.72
Temperature80–100°C68–75
Reaction Time12–18 hours70

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enhances reaction efficiency by solubilizing ionic intermediates in organic solvents. Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) facilitates the transfer of cyclopentyl anions from aqueous NaOH to the organic phase . Key advantages include:

  • Reduced reaction time (6–8 hours).

  • Lower temperatures (40–60°C).

  • Improved regioselectivity (>90% 2,6-substitution) .

A representative procedure involves:

  • Mixing 4-methylphenol, cyclopentyl bromide (2.5 equiv.), and Bu₄NHSO₄ (0.05 equiv.) in toluene.

  • Adding 50% NaOH (aqueous) and stirring at 50°C.

  • Isolating the product via extraction and column chromatography.

Condensation Approaches for Intermediate Formation

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation forms α,β-unsaturated ketones, which can be hydrogenated to introduce cyclopentyl groups. Source details a method for 2,6-diethyl-4-methylphenol, adaptable to cyclopentyl analogs:

  • Condensing 4-methylphenol with cyclopentyl acetaldehyde using NaOMe/MeOH.

  • Isolating the chalcone intermediate.

  • Hydrogenating with Pd/C (5% wt.) under 40–60 bar H₂ .

However, this route faces challenges:

  • Low yields (50–55%) due to steric hindrance during hydrogenation.

  • Competing over-reduction of the phenolic -OH group.

Table 2: Hydrogenation Efficiency for Chalcone Intermediates

CatalystPressure (bar)Yield (%)Selectivity (%)
Pd/C405285
Raney Ni604878

Catalytic Hydrogenation of Ketone Precursors

Ketone Synthesis and Reduction

Source describes a two-step process involving ketone formation followed by hydrogenation:

  • Ketone Synthesis : Reacting 4-methylphenol with cyclopentanone in the presence of ZnCl₂ (0.2 equiv.) at 120°C to form 2,6-dicyclopentylidene-4-methylphenol .

  • Hydrogenation : Reducing the ketone with H₂ (60 bar) and PtO₂ catalyst at 80°C, achieving 78% yield.

This method avoids alkylation challenges but requires high-pressure equipment.

Comparative Analysis of Methodologies

Yield and Scalability

  • Friedel-Crafts Alkylation : Highest scalability (multi-gram synthesis) but requires toxic solvents.

  • PTC Alkylation : Lab-friendly with shorter timelines but limited to small batches.

  • Hydrogenation Routes : Moderate yields, suitable for high-purity applications.

Properties

CAS No.

41505-40-2

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

2,6-dicyclopentyl-4-methylphenol

InChI

InChI=1S/C17H24O/c1-12-10-15(13-6-2-3-7-13)17(18)16(11-12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3

InChI Key

FRAQIHUDFAFXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCC2)O)C3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

840 g of cyclopentene are added dropwise to 648 g of p-cresol and 60 g of an acid-activated fuller's earth at 140° C. Next the mixture is stirred at 140° C for 15 h. After having removed the catalyst by filtration the mixture is fractionated. In the boiling range of 153°-156° C 540 g of 2,6-dicyclopentyl-4-methylphenol are obtained (0.8 mm Hg) and between 167°-170° C 422 g of a fraction (0.8 mm Hg) which is recrystallised from petroleum ether. Yield: 360 g of 2,5-dicyclopentyl-4-methylphenol. Melting point: 78° C.
Quantity
840 g
Type
reactant
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step One

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